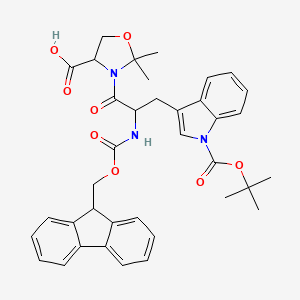

Fmoc-Trp(Boc)-Ser(Psi(Me,Me)pro)-OH

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]propanoyl]-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H39N3O8/c1-36(2,3)48-35(45)39-19-22(23-12-10-11-17-30(23)39)18-29(32(41)40-31(33(42)43)21-47-37(40,4)5)38-34(44)46-20-28-26-15-8-6-13-24(26)25-14-7-9-16-27(25)28/h6-17,19,28-29,31H,18,20-21H2,1-5H3,(H,38,44)(H,42,43) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVOXZEOINKCAMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(N(C(CO1)C(=O)O)C(=O)C(CC2=CN(C3=CC=CC=C32)C(=O)OC(C)(C)C)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H39N3O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

653.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to Fmoc-Trp(Boc)-Ser(Psi(Me,Me)pro)-OH: A Key Building Block in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fmoc-Trp(Boc)-Ser(Psi(Me,Me)pro)-OH is a specialized dipeptide derivative crucial for advancing solid-phase peptide synthesis (SPPS), particularly for long and aggregation-prone sequences.[1] This guide provides a comprehensive overview of its chemical properties, mechanism of action, and practical application in peptide synthesis. By incorporating a pseudoproline (Ψ-Pro) moiety, this building block effectively disrupts secondary structure formation during synthesis, leading to higher purity and yield of the final peptide product.[1][2] Its application is particularly relevant in the synthesis of therapeutically important peptides, such as amyloid beta and GLP-1 analogs, which are notoriously difficult to produce via standard methods.

Chemical Identity and Properties

This compound is a dipeptide composed of a tryptophan (Trp) and a modified serine (Ser) residue. The key structural features include:

-

Fmoc (Fluorenylmethyloxycarbonyl): A base-labile protecting group on the N-terminus, enabling stepwise elongation in Fmoc-based SPPS.

-

Trp(Boc): The tryptophan indole (B1671886) side-chain is protected by a tert-butyloxycarbonyl (Boc) group to prevent side reactions during synthesis.

-

Ser(Psi(Me,Me)pro): The serine residue is cyclized with acetone (B3395972) to form a 2,2-dimethyloxazolidine (B1633789) ring. This structure, known as a pseudoproline, mimics the conformational properties of proline.[1][3]

-

-OH: A free carboxylic acid at the C-terminus for coupling to the resin or the subsequent amino acid in the peptide chain.

Quantitative Data

The following table summarizes the key quantitative properties of this compound.

| Property | Value | Reference(s) |

| CAS Number | 908601-15-0 | [4][5][6] |

| Molecular Formula | C₃₇H₃₉N₃O₈ | [4][5] |

| Molecular Weight | 653.72 g/mol | [4][6] |

| Appearance | White to off-white powder | [4] |

| Storage Temperature | 2-8°C or ≤ -10°C | [4][7] |

Mechanism of Action in Peptide Synthesis

During SPPS, growing peptide chains can fold into secondary structures, such as β-sheets, leading to intermolecular aggregation. This aggregation can hinder the accessibility of the N-terminus, resulting in incomplete coupling and deprotection steps, and ultimately, low peptide purity and yield.

The incorporation of a pseudoproline dipeptide like this compound mitigates this issue by inducing a "kink" in the peptide backbone, similar to a natural proline residue.[1][2] This conformational disruption breaks the hydrogen bonding patterns required for β-sheet formation, thereby preventing aggregation and improving the solvation of the peptide chain.[1] The pseudoproline moiety is stable throughout the synthesis but is readily cleaved under standard trifluoroacetic acid (TFA) conditions during the final deprotection step, regenerating the native serine residue.[1]

Experimental Protocols

The following protocols provide a general guideline for the use of this compound in Fmoc-based solid-phase peptide synthesis. Optimization may be required based on the specific peptide sequence and synthesis scale.

General Workflow for SPPS using Pseudoproline Dipeptides

Coupling Protocol

This compound is incorporated as a dipeptide unit. This avoids the sterically hindered coupling to the oxazolidine (B1195125) nitrogen.[1]

-

Resin Preparation: Swell the resin (e.g., Rink Amide, Wang) in N,N-dimethylformamide (DMF) for at least 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc group of the growing peptide chain. Repeat this step once.

-

Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

Activation and Coupling:

-

In a separate vessel, dissolve this compound (4 equivalents relative to resin loading) and a coupling agent such as HBTU (3.9 equivalents) or HATU (3.9 equivalents) in DMF.

-

Add N,N-diisopropylethylamine (DIPEA) (8 equivalents) to the amino acid solution and mix for 1-2 minutes to pre-activate.

-

Add the activated solution to the deprotected peptide-resin.

-

Agitate the mixture for 1-2 hours at room temperature. The coupling time may be extended for difficult sequences.

-

-

Washing: Wash the resin with DMF (3 times) to remove excess reagents.

-

Confirmation (Optional): Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.

Cleavage and Deprotection Protocol

The final step involves cleaving the peptide from the resin and removing all side-chain protecting groups, including the Boc group on tryptophan and the pseudoproline ring, which reverts to serine.

-

Resin Preparation: Wash the final peptide-resin with dichloromethane (B109758) (DCM) and dry it under a stream of nitrogen.

-

Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. A common cocktail for peptides containing tryptophan is Reagent K : TFA/water/phenol/thioanisole/1,2-ethanedithiol (EDT) in a ratio of 82.5:5:5:5:2.5.[8] A simpler alternative for many sequences is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5).[9]

-

Cleavage Reaction:

-

Add the cleavage cocktail to the dried resin (approximately 5-10 mL per 0.5 g of resin).

-

Gently agitate the mixture at room temperature for 2-3 hours.

-

-

Peptide Isolation:

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh TFA and combine the filtrates.

-

-

Precipitation:

-

Add the TFA solution to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.

-

Cool the mixture on ice for at least 30 minutes.

-

-

Collection and Drying:

-

Collect the precipitated peptide by centrifugation.

-

Wash the peptide pellet with cold diethyl ether and dry under vacuum.

-

Applications in Drug Development

The ability to synthesize "difficult" peptides is critical for the development of new therapeutics. This compound has been instrumental in the synthesis of several biologically active peptides:

-

Amyloid Beta (Aβ) Peptides: These peptides are associated with Alzheimer's disease and are highly prone to aggregation, making their synthesis extremely challenging. The use of pseudoproline dipeptides has enabled the successful synthesis of Aβ(1-42) with improved yield and purity.[3][4]

-

Glucagon-Like Peptide-1 (GLP-1) Analogs: GLP-1 agonists are an important class of drugs for treating type 2 diabetes. The synthesis of these long peptides can be hampered by aggregation, a problem that can be overcome by the strategic incorporation of pseudoproline dipeptides.[10][11]

-

Human Islet Amyloid Polypeptide (hIAPP): This highly amyloidogenic peptide is notoriously difficult to synthesize using standard SPPS. The incorporation of pseudoproline dipeptides has been shown to be a successful strategy for its production.[1]

Conclusion

This compound is a powerful tool in the peptide chemist's arsenal. By temporarily introducing a proline-like kink in the peptide backbone, it effectively disrupts aggregation during SPPS, enabling the synthesis of complex and therapeutically relevant peptides that would otherwise be inaccessible. Its straightforward integration into standard Fmoc-SPPS protocols and its commercial availability make it an invaluable building block for both academic research and industrial drug development.

References

- 1. chempep.com [chempep.com]

- 2. peptide.com [peptide.com]

- 3. Efficient synthesis and characterisation of the amyloid beta peptide, Aβ 1–42 , using a double linker system - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB02929F [pubs.rsc.org]

- 4. bachem.com [bachem.com]

- 5. peptide.com [peptide.com]

- 6. Peptide Synthesis [en.bio-protocol.org]

- 7. d-nb.info [d-nb.info]

- 8. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Synthesis of glucagon-like peptide - Eureka | Patsnap [eureka.patsnap.com]

- 11. WO2021070202A1 - A method for preparing glp-1 analogue by solid-phase peptide synthesis - Google Patents [patents.google.com]

In-Depth Technical Guide: Fmoc-Trp(Boc)-Ser(Psi(Me,Me)pro)-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Trp(Boc)-Ser(Psi(Me,Me)pro)-OH is a highly specialized dipeptide derivative crucial for the advancement of solid-phase peptide synthesis (SPPS), particularly in the production of complex and aggregation-prone peptides. This guide provides a comprehensive overview of its structure, properties, and application, with a focus on its role in overcoming synthetic challenges and its relevance in the development of therapeutic peptides.

This pseudoproline dipeptide is engineered to temporarily introduce a "kink" in the growing peptide backbone, disrupting the interchain hydrogen bonding that leads to β-sheet formation and subsequent aggregation.[1] The oxazolidine (B1195125) ring system, formed from the serine residue, mimics the structure of proline, enhancing the solubility and reactivity of the peptide chain during synthesis.[1] The Fmoc (9-fluorenylmethoxycarbonyl) group provides a base-labile N-terminal protection, while the Boc (tert-butyloxycarbonyl) group offers acid-labile protection for the tryptophan indole (B1671886) side chain, ensuring orthogonal protection strategies essential for modern peptide chemistry.

The incorporation of this dipeptide is particularly advantageous for sequences containing the Trp-Ser motif, which are found in numerous bioactive peptides. Its use facilitates higher purity and yield in the synthesis of peptides for research in oncology, immunology, and neuroscience.[1]

Physicochemical Properties and Specifications

The quantitative data for this compound is summarized below. This information is compiled from various chemical suppliers.

| Property | Value | Reference |

| Molecular Formula | C₃₇H₃₉N₃O₈ | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Weight | 653.72 g/mol | --INVALID-LINK-- |

| CAS Number | 908601-15-0 | --INVALID-LINK--, --INVALID-LINK-- |

| Appearance | White to off-white powder | --INVALID-LINK--, --INVALID-LINK-- |

| Purity (HPLC) | ≥97.0% | --INVALID-LINK-- |

| Storage Conditions | 2-8°C or ≤ -10°C | --INVALID-LINK--, --INVALID-LINK-- |

Experimental Protocols

Generalized Synthesis of this compound

This protocol is a conceptual outline based on patent literature for pseudoproline dipeptide synthesis.

-

Activation of Fmoc-Trp(Boc)-OH: The carboxylic acid of Fmoc-Trp(Boc)-OH is activated using a suitable coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or (3-(Dimethylamino)propyl)ethylcarbodiimide hydrochloride (EDC) in the presence of an activating agent like N-hydroxysuccinimide (NHS) in an appropriate aprotic solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF)).

-

Coupling to Serine Methyl Ester: The activated Fmoc-Trp(Boc)-OH is then reacted with L-Serine methyl ester hydrochloride in the presence of a base (e.g., Diisopropylethylamine (DIPEA)) to form the dipeptide ester, Fmoc-Trp(Boc)-Ser-OMe.

-

Cyclization to form the Pseudoproline: The resulting dipeptide ester is dissolved in a solvent such as acetone (B3395972) or 2,2-dimethoxypropane, and an acid catalyst (e.g., p-toluenesulfonic acid) is added. The mixture is heated to reflux to drive the formation of the oxazolidine ring, yielding Fmoc-Trp(Boc)-Ser(Psi(Me,Me)pro)-OMe.

-

Saponification: The methyl ester is hydrolyzed using a mild base, such as lithium hydroxide (B78521) (LiOH) in a mixture of tetrahydrofuran (B95107) (THF) and water, to yield the final product, this compound.

-

Purification: The final compound is purified by column chromatography on silica (B1680970) gel.

Generalized Protocol for Incorporation into Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the use of this compound in a standard Fmoc-SPPS workflow.

-

Resin Preparation: A suitable solid support (e.g., Rink Amide resin for C-terminal amides or Wang resin for C-terminal acids) is swelled in DMF.

-

Fmoc Deprotection: The Fmoc group on the resin-bound amino acid is removed by treating the resin with a 20% solution of piperidine (B6355638) in DMF.

-

Washing: The resin is thoroughly washed with DMF to remove the piperidine and dibenzofulvene-piperidine adduct.

-

Dipeptide Coupling: this compound (typically 2-4 equivalents) is pre-activated with a coupling reagent such as HBTU, HATU, or HCTU in the presence of a base like DIPEA in DMF. The activated dipeptide solution is then added to the deprotected resin. The coupling reaction is allowed to proceed for 1-2 hours.

-

Washing: The resin is washed with DMF to remove excess reagents.

-

Continuation of Synthesis: The peptide chain is further elongated by repeating the deprotection, washing, and coupling steps with the subsequent Fmoc-protected amino acids.

-

Final Cleavage and Deprotection: Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups (including the Boc group on Trp and the oxazolidine ring of the pseudoproline) are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers such as water, triisopropylsilane (B1312306) (TIS), and 1,2-ethanedithiol (B43112) (EDT). This step regenerates the native Serine residue.

-

Purification: The crude peptide is precipitated in cold diethyl ether, collected by centrifugation, and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

Experimental Workflow

Caption: Generalized workflow for incorporating the pseudoproline dipeptide in Fmoc-SPPS.

Potential Application in Signaling Pathways

Peptides containing the Trp-Ser motif, which can be synthesized using this compound, have been investigated for their potential to modulate inflammatory signaling pathways. For example, certain Trp-Ser containing peptides may inhibit the pro-inflammatory cascade initiated by Tumor Necrosis Factor-alpha (TNFα).

Caption: Example of a signaling pathway potentially modulated by a Trp-Ser containing peptide.

Conclusion

This compound is a powerful tool in modern peptide chemistry. Its pseudoproline structure effectively mitigates aggregation during SPPS, enabling the efficient synthesis of challenging peptide sequences. This technical guide provides a foundational understanding of its properties, generalized synthetic protocols, and its application in SPPS. The ability to produce high-purity peptides containing the Trp-Ser motif opens avenues for the development of novel therapeutics targeting a range of signaling pathways involved in human disease. Further research into peptides synthesized using this dipeptide is warranted to fully explore their therapeutic potential.

References

The Strategic Advantage of Pseudoproline Dipeptides in Solid-Phase Peptide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The synthesis of complex, lengthy, or aggregation-prone peptides via Solid-Phase Peptide Synthesis (SPPS) presents a significant challenge in drug discovery and proteomics research. Inter-chain aggregation, driven by the formation of secondary structures like β-sheets, can lead to incomplete reactions, low yields, and difficult purifications. Pseudoproline dipeptides have emerged as a powerful tool to mitigate these issues, enhancing the efficiency and success rate of SPPS. This technical guide provides an in-depth overview of the benefits of utilizing pseudoproline dipeptides, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.

The Core Problem: Peptide Aggregation in SPPS

During SPPS, the growing peptide chain, anchored to a solid support, can fold and aggregate. This phenomenon is particularly prevalent in sequences containing hydrophobic residues or those with a high propensity for forming β-sheets. Such aggregation physically obstructs reactive sites, leading to:

-

Poor Coupling Efficiency: Incomplete acylation of the N-terminal amino group results in deletion sequences.

-

Reduced Deprotection Yields: The Fmoc protecting group may not be completely removed, truncating the peptide chain.

-

Low Overall Yield and Purity: The final product is a heterogeneous mixture of the target peptide and various impurities, complicating purification and reducing the final yield.

The Pseudoproline Solution: Mechanism of Action

Pseudoproline dipeptides are derivatives of serine (Ser), threonine (Thr), or cysteine (Cys) where the side-chain hydroxyl or thiol group is cyclized with the backbone amide nitrogen, forming an oxazolidine (B1195125) or thiazolidine (B150603) ring, respectively.[1] This temporary modification, which is reversed during the final cleavage from the resin, introduces a "kink" in the peptide backbone, similar to that of a proline residue.[1][2][3]

This conformational disruption is the key to their effectiveness. By forcing a cis-amide bond conformation, pseudoproline dipeptides interrupt the inter-chain hydrogen bonding that is essential for the formation of β-sheets.[1] This disruption prevents the peptide chains from aggregating, keeping them well-solvated and accessible for subsequent coupling and deprotection steps.[1]

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} caption: "Logical Flow: Standard SPPS vs. SPPS with Pseudoproline Dipeptides."

Quantitative Benefits: A Data-Driven Perspective

The incorporation of pseudoproline dipeptides has been shown to dramatically improve the outcomes of challenging peptide syntheses. For highly aggregated sequences, yield increases of up to 10-fold have been reported.[1][4][5]

Case Study: Synthesis of Human Islet Amyloid Polypeptide (hIAPP)

Human Islet Amyloid Polypeptide (hIAPP or Amylin) is a 37-residue peptide notorious for its high tendency to aggregate, making its synthesis by standard Fmoc-SPPS nearly impossible.[1][6] However, the strategic incorporation of pseudoproline dipeptides renders the synthesis feasible and efficient.

| Synthesis Strategy | Crude Product Purity (%) | Overall Yield (%) | Reference |

| Standard Fmoc-SPPS | Very Low (traces of desired product) | < 1% | [6][7] |

| SPPS with Pseudoproline Dipeptides | High (sufficient for disulfide bond formation) | Significantly Increased | [1][7] |

Case Study: Synthesis of a Liraglutide Analogue

A study on the synthesis of the API Liraglutide demonstrated a progressive improvement in crude peptide purity with the sequential introduction of pseudoproline dipeptides.

| Number of Pseudoproline Dipeptides | Key Observations from HPLC | Crude Purity |

| 0 | Unsatisfactory purity | Low |

| 1 | Improved quality, but impurities close to the main peak | Moderate |

| 2 | Further reduction in impurities | Good |

| 3 | High purity with negligible difficult-to-remove impurities | High |

Data adapted from HPLC traces in a study on Liraglutide synthesis.[8]

Experimental Protocols

The introduction of pseudoproline dipeptides into an SPPS protocol is straightforward and compatible with standard automated peptide synthesizers.[1]

General Protocol for Incorporation of a Pseudoproline Dipeptide

This protocol assumes a standard Fmoc/tBu-based solid-phase synthesis strategy.

1. Resin Swelling:

- Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in a suitable solvent like N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM) for 30-60 minutes.

2. Fmoc Deprotection:

- Treat the resin-bound peptide with a 20% solution of piperidine (B6355638) in DMF to remove the N-terminal Fmoc group. This is typically a two-step process (e.g., 1 minute followed by 7 minutes).

- Wash the resin thoroughly with DMF.

3. Pseudoproline Dipeptide Coupling:

- Activation: In a separate vessel, dissolve the Fmoc-protected pseudoproline dipeptide (e.g., Fmoc-Xaa-Ser(ψMe,MePro)-OH), an activating agent (e.g., HBTU, HATU, or DIC/OxymaPure), and a base (e.g., N,N-diisopropylethylamine - DIEA) in DMF. Pre-activate for a few minutes.

- Coupling: Add the activated pseudoproline dipeptide solution to the resin. Allow the coupling reaction to proceed for 1-2 hours at room temperature. For difficult couplings, microwave-assisted synthesis can be employed to accelerate the reaction.[1]

- Washing: Wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.

4. Monitoring and Subsequent Cycles:

- Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction.

- Proceed with the standard deprotection and coupling cycles for the remaining amino acids in the sequence.

5. Cleavage and Deprotection:

- After the full peptide sequence is assembled, treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) along with scavengers (e.g., water, triisopropylsilane (B1312306) - TIS). This step simultaneously cleaves the peptide from the resin, removes side-chain protecting groups, and converts the pseudoproline residue back to its native amino acid (Ser, Thr, or Cys).[2]

- Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

dot graph G { node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} caption: "Experimental Workflow for SPPS Incorporating Pseudoproline Dipeptides."

Guidelines for Optimal Use

To maximize the benefits of pseudoproline dipeptides, consider the following empirical guidelines:[2][4][5]

-

Spacing: For long peptides, space pseudoproline dipeptides approximately 5-6 residues apart.

-

Proximity to Proline: Maintain a minimum of 2 residues between a pseudoproline and another pseudoproline or a native proline residue.

-

Hydrophobic Regions: It is often advantageous to place a pseudoproline dipeptide immediately before a hydrophobic stretch of amino acids.[2][5]

-

Resin Choice: For particularly challenging sequences, pairing pseudoproline dipeptides with low-aggregation or PEG-based resins can yield superior results.[1]

Visualization of the "Kink"

The structural impact of a pseudoproline dipeptide is significant. The oxazolidine/thiazolidine ring system restricts the conformational freedom of the peptide backbone, inducing a bend that disrupts the linear arrangement required for β-sheet formation.

(Note: The above DOT script is a conceptual representation. A chemical drawing software would be required to generate an accurate structural image.)

Conclusion and Future Outlook

Pseudoproline dipeptides are an indispensable tool in modern solid-phase peptide synthesis. Their ability to reversibly introduce a conformational "kink" in the peptide backbone effectively disrupts aggregation, leading to significant improvements in yield, purity, and solubility for a wide range of "difficult" peptides. The ease of their incorporation into standard SPPS protocols makes them accessible to researchers across academia and industry. As the demand for synthetic peptides in therapeutics, diagnostics, and materials science continues to grow, the strategic application of pseudoproline dipeptides will be crucial for the successful and efficient production of these vital molecules. Future developments may focus on expanding the repertoire of pseudoproline-like structures and further optimizing their placement within peptide sequences for even greater control over aggregation and folding.

References

- 1. chempep.com [chempep.com]

- 2. luxembourg-bio.com [luxembourg-bio.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. merckmillipore.com [merckmillipore.com]

- 6. Incorporation of pseudoproline derivatives allows the facile synthesis of human IAPP, a highly amyloidogenic and aggregation-prone polypeptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Incorporation of pseudoproline derivatives allows the facile synthesis of human IAPP, a highly amyloidogenic and aggregation-prone polypeptide. | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

Navigating the Labyrinth of Peptide Aggregation in Solid-Phase Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Solid-phase peptide synthesis (SPPS) has revolutionized the production of peptides for therapeutic and research applications. However, the intrinsic propensity of elongating peptide chains to aggregate on the solid support remains a significant hurdle, often leading to incomplete reactions, low yields, and challenging purifications. This in-depth guide provides a technical overview of the causes, detection, and mitigation of aggregation in SPPS, equipping researchers with the knowledge to navigate this complex phenomenon.

The Genesis of Aggregation: A Molecular Challenge

During SPPS, peptide chains are elongated in a stepwise manner while anchored to a solid resin support. Aggregation occurs when these growing peptide chains interact with each other, primarily through the formation of intermolecular hydrogen bonds, leading to the formation of stable secondary structures like β-sheets. This self-association can physically block reactive sites, hindering both the removal of the N-terminal protecting group (deprotection) and the subsequent coupling of the next amino acid.

The primary drivers of aggregation are sequence-dependent, with hydrophobic residues and those prone to hydrogen bonding being key contributors. "Difficult sequences," such as the well-studied Acyl Carrier Protein (65-74) fragment (H-Val-Gln-Ala-Ala-Ile-Asp-Tyr-Ile-Asn-Gly-NH₂), are notorious for their tendency to aggregate.

Predicting and Detecting Aggregation: Early Warning Systems

Identifying aggregation-prone sequences before synthesis is crucial for proactive mitigation. Computational tools can predict regions with a high propensity for β-sheet formation. During synthesis, several experimental techniques can be employed to monitor for aggregation.

Experimental Protocols for Aggregation Monitoring

1. The Kaiser Test (Qualitative)

The Kaiser test is a rapid colorimetric assay to detect free primary amines. A negative result (yellow beads) after a coupling step indicates a complete reaction, while a positive result (blue beads) suggests incomplete coupling, which can be a sign of aggregation.

-

Protocol:

-

Transfer a small sample of resin beads (1-2 mg) to a small glass test tube.

-

Wash the beads with ethanol.

-

Add 2-3 drops each of the following solutions:

-

Solution A: 0.01 M KCN in pyridine.

-

Solution B: 1 g ninhydrin (B49086) in 20 mL n-butanol.

-

Solution C: 20 g phenol (B47542) in 10 mL n-butanol.

-

-

Heat the tube at 115-120°C for 5 minutes.

-

Observe the color of the beads. Blue beads indicate the presence of free primary amines.[1][2]

-

2. TFA Cleavage and HPLC Analysis (Quantitative)

A small portion of the peptide-resin can be cleaved and the resulting peptide analyzed by High-Performance Liquid Chromatography (HPLC) to assess purity and identify deletion or truncated sequences caused by incomplete reactions.

-

Protocol for Microcleavage:

-

Transfer approximately 1-2 mg of the dried peptide-resin to a microcentrifuge tube.

-

Add a cleavage cocktail (e.g., 300 µL of Trifluoroacetic acid (TFA)/Water/Triisopropylsilane 95:2.5:2.5).

-

Allow the reaction to proceed at room temperature for 2-3 hours with occasional agitation.

-

Precipitate the cleaved peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

-

Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water) for HPLC analysis.[1]

-

-

Protocol for Analytical HPLC:

-

Use a reverse-phase C18 column.

-

Employ a gradient elution system, typically with Solvent A (e.g., 0.1% TFA in water) and Solvent B (e.g., 0.1% TFA in acetonitrile).

-

Monitor the elution profile at a wavelength of 220 nm.

-

Integrate the peak areas to determine the relative purity of the target peptide and the presence of impurities.[1][3]

-

Strategies for Mitigating Aggregation

A multi-faceted approach, often combining chemical and physical strategies, is most effective in overcoming aggregation.

Chemical Strategies: Disrupting Inter-chain Interactions

1. Pseudoproline Dipeptides:

These are derivatives of Serine or Threonine that are incorporated as dipeptides. The resulting oxazolidine (B1195125) ring introduces a "kink" in the peptide backbone, disrupting the formation of regular secondary structures.[4][5] The native Ser or Thr residue is regenerated during the final TFA cleavage.[5]

-

Protocol for Pseudoproline Dipeptide Coupling:

-

Dissolve the Fmoc-protected pseudoproline dipeptide (5 equivalents relative to resin loading) and a coupling reagent (e.g., HBTU, HATU; 5 equivalents) in a minimal volume of DMF or NMP.

-

Add N,N-Diisopropylethylamine (DIPEA) (10 equivalents) and mix.

-

Immediately add the activated solution to the deprotected peptide-resin.

-

Allow the coupling reaction to proceed for 1-2 hours.

-

Monitor the completion of the coupling using a TNBS test (the Kaiser test will give a false negative).[6]

-

2. Backbone Protection (Hmb/Dmb):

Groups like 2-hydroxy-4-methoxybenzyl (Hmb) can be attached to the backbone amide nitrogen, physically preventing hydrogen bond formation.

3. Chaotropic Salts:

Adding salts like LiCl or NaClO₄ to the washing steps can help to disrupt existing secondary structures.[6]

Physical Strategies: Altering the Synthesis Environment

1. Elevated Temperature:

Increasing the reaction temperature can provide enough energy to disrupt the hydrogen bonds responsible for aggregation, thereby improving coupling and deprotection efficiency.[7] Both conventional heating and microwave-assisted synthesis can be employed. Studies have shown that for difficult sequences, microwave heating at 86°C can yield excellent purities.[1][7] However, it's important to note that high temperatures can increase the risk of racemization for sensitive amino acids like His and Cys.[1][7]

2. Solvent Choice:

Using more polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) or adding chaotropic co-solvents like dimethyl sulfoxide (B87167) (DMSO) can improve the solvation of the peptide chains and reduce aggregation.

Quantitative Impact of Mitigation Strategies

The effectiveness of various strategies can be quantified by comparing the crude purity of "difficult" peptides synthesized under different conditions.

| Peptide | Synthesis Condition | Coupling Reagent | Crude Purity/Yield | Reference |

| Difficult 11-mer | Conventional, Ambient Temperature | HCTU | "Very poor results" | [2] |

| Difficult 11-mer | Conventional, Ambient Temperature with Pseudoproline | HCTU | "Excellent yield" | [2] |

| Difficult 11-mer | Microwave-assisted | HCTU | Improved purity over conventional | [2] |

| Difficult 11-mer | Microwave-assisted with Pseudoproline | HCTU | Best result, des-Arg impurity <5% | [2] |

| ACP (65-74) | Not Specified | TBTU | 69% | [8] |

| ACP (65-74) | Not Specified | DMTMM | 84% | [8] |

| ACP (65-74) | Not Specified | TCTU | 87% | [6][9] |

| ACP (65-74) | Ynamide Coupling Reagent | Ynamide | 90% | [10] |

| 18-mer Peptide | Conduction Heating (90°C) | Not Specified | 52.0% | [11] |

| 18-mer Peptide | Microwave Heating (90°C) | Not Specified | 51.7% | [11] |

| 19-mer Peptide | Conduction Heating (90°C) | Not Specified | 49.0% | [11] |

| 19-mer Peptide | Microwave Heating (90°C) | Not Specified | 57.3% | [11] |

| 20-mer Peptide | Conduction Heating (90°C) | Not Specified | 62.8% | [11] |

| 20-mer Peptide | Microwave Heating (90°C) | Not specified | 57.1% | [11] |

| 39-mer Peptide | Conduction Heating (90°C) | Not Specified | 37.0% | [11] |

| 39-mer Peptide | Microwave Heating (90°C) | Not specified | 30.5% | [11] |

Visualizing the Process: Workflows and Mechanisms

To better understand the logical flow of managing peptide aggregation, the following diagrams illustrate key processes.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. sigmaaldrich.cn [sigmaaldrich.cn]

- 3. Comparison of aggregation enhancement and inhibition as strategies for reducing the cytotoxicity of the aortic amyloid polypeptide medin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chempep.com [chempep.com]

- 5. Pseudoproline - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. Solid-phase synthesis of difficult peptide sequences at elevated temperatures: a critical comparison of microwave and conventional heating technologies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2024.sci-hub.se [2024.sci-hub.se]

- 9. researchgate.net [researchgate.net]

- 10. Ynamide Coupling Reagents: Origin and Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 11. csbio.com [csbio.com]

Methodological & Application

Application Notes and Protocols for the Solid-Phase Synthesis of Peptides Containing Fmoc-Trp(Boc)-Ser(Psi(Me,Me)pro)-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

Difficult-to-synthesize peptide sequences, particularly those prone to aggregation, present a significant challenge in peptide chemistry. The formation of secondary structures, such as β-sheets, during solid-phase peptide synthesis (SPPS) can lead to incomplete reactions, low yields, and purification difficulties.[1][2] Pseudoproline dipeptides are powerful tools to mitigate these issues by temporarily introducing a "kink" in the peptide backbone, disrupting aggregation and improving solvation of the growing peptide chain.[1][2]

This document provides a detailed protocol for the incorporation of the pseudoproline dipeptide, Fmoc-Trp(Boc)-Ser(Psi(Me,Me)pro)-OH, into a peptide sequence using Fmoc-based solid-phase peptide synthesis. The oxazolidine (B1195125) ring of the pseudoproline is stable to the basic conditions used for Fmoc removal but is readily cleaved by trifluoroacetic acid (TFA) during the final cleavage from the resin, regenerating the native Ser residue.[3][4] The use of a Boc protecting group on the tryptophan indole (B1671886) nitrogen is recommended to prevent side reactions.[3][5]

Principle of Synthesis

Fmoc-SPPS is a cyclical process performed on a solid support (resin). The synthesis begins at the C-terminus and proceeds to the N-terminus. Each cycle involves two main steps:

-

Fmoc Deprotection: The temporary Nα-9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is removed with a mild base, typically a solution of piperidine (B6355638) in dimethylformamide (DMF), to expose a free amine.

-

Coupling: The carboxylic acid of the incoming Fmoc-protected amino acid (or in this case, the pseudoproline dipeptide) is activated and reacts with the free amine on the resin-bound peptide to form a new peptide bond.

This cycle is repeated for each amino acid in the sequence. Finally, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously with a strong acid cocktail.

Experimental Protocols

This protocol describes the manual synthesis of a peptide incorporating the this compound dipeptide on a 0.1 mmol scale.

Materials and Reagents

| Reagent | Supplier | Grade |

| Rink Amide Resin (or other suitable resin) | Various | Peptide Synthesis Grade |

| Dimethylformamide (DMF) | Various | Peptide Synthesis Grade (Amine-free) |

| Dichloromethane (DCM) | Various | ACS Grade |

| Piperidine | Various | ACS Grade |

| This compound | e.g., Novabiochem | Peptide Synthesis Grade |

| Other Fmoc-protected amino acids | Various | Peptide Synthesis Grade |

| HBTU | Various | Peptide Synthesis Grade |

| N,N-Diisopropylethylamine (DIEA) | Various | Peptide Synthesis Grade |

| Trifluoroacetic acid (TFA) | Various | Reagent Grade |

| Triisopropylsilane (TIS) | Various | Reagent Grade |

| Water | In-house | Deionized |

| Diethyl ether | Various | ACS Grade |

Equipment

-

Peptide synthesis vessel

-

Shaker or rocker

-

Syringe with filter

-

Scintillation vials

-

Analytical balance

-

Lyophilizer

-

HPLC system for purification and analysis

Resin Preparation and Swelling

-

Weigh the appropriate amount of resin for a 0.1 mmol synthesis into the peptide synthesis vessel.

-

Add DMF (5-10 mL per gram of resin) to the vessel.

-

Swell the resin by shaking at room temperature for at least 30 minutes.

-

Drain the DMF from the vessel.

Solid-Phase Peptide Synthesis Cycle

The following steps are repeated for each amino acid to be coupled after the initial amino acid has been loaded onto the resin.

1. Fmoc Deprotection

-

Add a 20% piperidine in DMF solution (v/v) to the resin.

-

Shake for 3 minutes and drain the solution.

-

Add a fresh 20% piperidine in DMF solution.

-

Shake for an additional 10-15 minutes to ensure complete Fmoc removal.

-

Drain the solution and wash the resin thoroughly with DMF (5 times).

2. Coupling of Standard Fmoc-Amino Acids

-

In a separate vial, dissolve the Fmoc-amino acid (4 equivalents relative to resin loading) and HBTU (3.9 equivalents) in DMF.

-

Add DIEA (8 equivalents) to the vial and allow the mixture to pre-activate for 2-5 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Shake the reaction vessel for 1-2 hours at room temperature.

-

Drain the coupling solution and wash the resin with DMF (3 times).

-

(Optional) Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a successful coupling. If the test is positive, a recoupling step may be necessary.

3. Incorporation of this compound

-

Follow the same procedure as for standard amino acid coupling (Step 2), substituting the Fmoc-amino acid with this compound.

-

Due to the bulky nature of the dipeptide, extending the coupling time to 2-4 hours may be beneficial to ensure complete reaction.

Cleavage and Deprotection

-

After the final Fmoc deprotection, wash the peptide-resin with DCM and dry it under a stream of nitrogen.

-

Prepare a cleavage cocktail. A standard cocktail is Reagent K: 95% TFA, 2.5% Water, 2.5% TIS. Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.

-

Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).

-

Shake the mixture at room temperature for 2-3 hours. The pseudoproline ring will be cleaved during this step to yield the native serine residue.

-

Filter the resin and collect the filtrate into a cold centrifuge tube containing diethyl ether.

-

A white precipitate (the crude peptide) should form.

-

Centrifuge the tube, decant the ether, and wash the peptide pellet with cold ether two more times.

-

Dry the crude peptide pellet under vacuum.

Purification and Analysis

The crude peptide can be purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the final peptide should be confirmed by analytical HPLC and mass spectrometry.

Data Presentation

| Parameter | Value |

| Synthesis Scale | 0.1 mmol |

| Resin Loading | Typically 0.4 - 0.7 mmol/g |

| Fmoc Deprotection Reagent | 20% Piperidine in DMF (v/v) |

| Coupling Reagents | HBTU/DIEA |

| Equivalents (AA:HBTU:DIEA) | 4 : 3.9 : 8 |

| Standard Coupling Time | 1-2 hours |

| Pseudoproline Coupling Time | 2-4 hours |

| Cleavage Cocktail | Reagent K (95% TFA, 2.5% H2O, 2.5% TIS) |

| Cleavage Time | 2-3 hours |

Visualizations

Caption: Workflow for Fmoc-SPPS incorporating a pseudoproline dipeptide.

Caption: Logical relationship of using pseudoproline dipeptides in SPPS.

References

Application Notes and Protocols for Coupling Fmoc-Pseudoproline Dipeptides

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of common coupling reagents for the incorporation of Fmoc-pseudoproline dipeptides in solid-phase peptide synthesis (SPPS). This document outlines the benefits of using pseudoproline dipeptides, compares the efficacy of different coupling reagents, and provides detailed experimental protocols.

Introduction to Fmoc-Pseudoproline Dipeptides

Fmoc-pseudoproline dipeptides are valuable tools in peptide synthesis, particularly for long and challenging sequences.[1][2] Derived from serine (Ser) or threonine (Thr), they contain an oxazolidine (B1195125) ring that introduces a "kink" into the peptide backbone, mimicking the structure of proline.[2][3] This temporary modification disrupts the formation of secondary structures like β-sheets, which are a primary cause of peptide aggregation and incomplete synthesis.[2][4] The oxazolidine ring is stable during Fmoc-SPPS but is readily cleaved under standard trifluoroacetic acid (TFA) cleavage conditions, regenerating the native Ser or Thr residue.[1][3]

Key Advantages of Using Fmoc-Pseudoproline Dipeptides:

-

Prevents Aggregation: Disrupts inter- and intra-chain hydrogen bonding, improving the solubility of the growing peptide chain.[2][3]

-

Improves Coupling Efficiency: Leads to higher yields and purities of the final peptide product.[1][3]

-

Enhances Acylation and Deprotection Kinetics: Results in more efficient and predictable synthesis cycles.[1][4]

-

Facilitates Synthesis of Difficult Sequences: Enables the successful synthesis of long, hydrophobic, or otherwise aggregation-prone peptides.[1]

Comparison of Common Coupling Reagents

The choice of coupling reagent is critical for the successful incorporation of Fmoc-pseudoproline dipeptides. The two most common classes of reagents used are uronium/aminium salts, such as HBTU, and carbodiimides, like DIC, typically used in conjunction with an additive like HOBt.

| Coupling Reagent | Advantages | Disadvantages | Potential Side Reactions |

| HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | - High coupling efficiency and fast reaction times.[5][6] - Good solubility in common SPPS solvents.[7] - Suppresses racemization.[7][8] | - Can lead to guanidinylation of the N-terminus if used in excess, terminating the peptide chain.[5][9] - May not be suitable for all sterically hindered amino acids.[5] - Potentially explosive under certain conditions.[8] | - Guanidinylation.[5][9] |

| DIC/HOBt (N,N'-Diisopropylcarbodiimide / 1-Hydroxybenzotriazole) | - Generally effective and cost-efficient.[5] - The urea (B33335) byproduct is soluble in common organic solvents, facilitating its removal.[10] - HOBt effectively suppresses racemization.[5][6][10] | - Can be slower than uronium-based reagents.[5] | - Racemization (minimized by HOBt).[10] - Dehydration of Asn and Gln side chains. |

Experimental Protocols

The following are generalized protocols for the manual coupling of Fmoc-pseudoproline dipeptides using HBTU and DIC/HOBt. These protocols can be adapted for automated peptide synthesizers.

Protocol 1: Coupling using HBTU

This protocol is suitable for phosphonium/aminium activation methods.

Materials:

-

Fmoc-deprotected peptide-resin

-

Fmoc-pseudoproline dipeptide (5 equivalents based on resin substitution)

-

HBTU (5 equivalents)

-

N,N-Diisopropylethylamine (DIPEA) (10 equivalents)

-

N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

-

Dichloromethane (DCM)

Procedure:

-

Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF.

-

Activation Mixture Preparation: In a separate vessel, dissolve the Fmoc-pseudoproline dipeptide (5 eq.) and HBTU (5 eq.) in a minimum volume of DMF or NMP.

-

Activation: Add DIPEA (10 eq.) to the mixture and mix thoroughly.

-

Coupling: Immediately add the activated mixture to the resin.

-

Reaction: Agitate the reaction mixture at room temperature for 1-2 hours.

-

Monitoring: Monitor the completion of the coupling reaction using a qualitative test such as the ninhydrin (B49086) (Kaiser) test. If the test is positive (indicating free amines), the coupling reaction is incomplete.

-

Washing: Once the coupling is complete (negative ninhydrin test), wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

-

Post-Coupling: If the coupling is incomplete after 2 hours, either extend the coupling time or perform a second coupling with fresh reagents.[11]

Protocol 2: Coupling using DIC/HOBt

This protocol is suitable for carbodiimide-mediated coupling.

Materials:

-

Fmoc-deprotected peptide-resin

-

Fmoc-pseudoproline dipeptide (3 equivalents based on resin substitution)

-

HOBt (3 equivalents)

-

DIC (3 equivalents)

-

DMF

-

DCM

Procedure:

-

Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF.

-

Pre-activation Mixture Preparation: In a separate vessel, dissolve the Fmoc-pseudoproline dipeptide (3 eq.) and HOBt (3 eq.) in a minimum volume of DMF/DCM (2:1).

-

Activation: Add DIC (3 eq.) to the mixture and mix thoroughly. Allow the pre-activation to proceed for 10 minutes.[11]

-

Coupling: Add the pre-activated mixture to the resin.

-

Reaction: Agitate the reaction mixture at room temperature for 1-2 hours.

-

Monitoring: Monitor the completion of the coupling reaction using the ninhydrin (Kaiser) test.

-

Washing: Once the coupling is complete, wash the resin thoroughly with DMF and DCM.

-

Post-Coupling: If the reaction is not complete, the coupling time can be extended, or the reaction can be repeated with fresh reagents.[11]

Diagrams

References

- 1. chempep.com [chempep.com]

- 2. bachem.com [bachem.com]

- 3. peptide.com [peptide.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. benchchem.com [benchchem.com]

- 6. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]

- 7. nbinno.com [nbinno.com]

- 8. HBTU - Wikipedia [en.wikipedia.org]

- 9. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]

- 10. peptide.com [peptide.com]

- 11. merckmillipore.com [merckmillipore.com]

Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) Utilizing Pseudoproline Dipeptides with Recommended Resins

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) has revolutionized the way peptides are created, enabling the rapid assembly of amino acids for research and therapeutic applications. However, the synthesis of long or "difficult" peptides, prone to aggregation and secondary structure formation, remains a significant challenge, often leading to low yields and purity. The strategic incorporation of pseudoproline dipeptides is a powerful technique to disrupt these aggregation-prone sequences. When combined with advanced resin technologies like ChemMatrix® and other polyethylene (B3416737) glycol (PEG)-based supports, the success rate for synthesizing complex peptides is dramatically improved.[1]

This document provides detailed application notes and experimental protocols for the use of pseudoproline dipeptides in conjunction with ChemMatrix and PEG-based resins in Fmoc-SPPS.

The Role of Pseudoproline Dipeptides in SPPS

Pseudoproline dipeptides are derivatives of serine (Ser) or threonine (Thr) where the side-chain hydroxyl group is cyclized with the backbone amide nitrogen, forming an oxazolidine (B1195125) ring. This modification introduces a "kink" in the peptide backbone, similar to proline, which effectively disrupts the inter-chain hydrogen bonding that leads to β-sheet formation and aggregation.[2] The native Ser or Thr residue is regenerated during the final trifluoroacetic acid (TFA) cleavage step.[2]

Key Advantages of Using Pseudoproline Dipeptides:

-

Enhanced Solvation and Coupling Efficiency: By minimizing on-resin aggregation, pseudoproline-containing peptides remain better solvated, leading to more efficient coupling and deprotection steps.[3]

-

Improved Crude Peptide Purity and Yield: The reduction of deletion sequences and other side reactions results in a higher quality crude product, simplifying purification.[3]

-

Facilitated Synthesis of Complex Peptides: Long, hydrophobic, and aggregation-prone peptides that are challenging to synthesize with standard methods can often be successfully prepared using pseudoproline dipeptides.[1][4]

Recommended Resins for SPPS with Pseudoproline Dipeptides

The choice of solid support is critical when synthesizing difficult peptides, even with the aid of pseudoproline dipeptides. Resins with enhanced swelling properties and a more hydrophilic environment can further mitigate aggregation and improve reaction kinetics.

ChemMatrix® Resin

ChemMatrix® is a 100% PEG-based resin, meaning its entire backbone is composed of polyethylene glycol.[5][6] This composition confers high chemical stability due to its primary ether bonds and provides a highly hydrophilic environment for the growing peptide chain.[5][6] This "solution-like" environment minimizes interactions between peptide chains and between the peptide and the resin matrix, which is particularly beneficial for hydrophobic and aggregation-prone sequences.[7]

PEG-grafted Polystyrene Resins (e.g., TentaGel®, ArgoGel®)

These resins consist of a polystyrene (PS) core with polyethylene glycol (PEG) chains grafted onto the surface.[8] This design combines the mechanical stability of polystyrene with the favorable solvation properties of PEG. The PEG chains create a hydrophilic layer that improves the swelling of the resin in a variety of solvents and enhances the solvation of the peptide chain, thereby reducing aggregation.[5]

Quantitative Data Summary

The following tables summarize key quantitative parameters for the recommended resins.

| Resin Type | Composition | Typical Loading Capacity (mmol/g) | Key Advantages | Considerations |

| ChemMatrix® | 100% Polyethylene Glycol (PEG) | 0.4 - 0.7[5] | Excellent swelling in a wide range of solvents, highly hydrophilic environment, chemically stable, superior performance for complex peptides.[5][7] | Higher cost compared to polystyrene resins, significant swelling may require larger reaction vessels.[8] |

| PEG-grafted PS (e.g., TentaGel®) | Polystyrene core with grafted PEG chains | Varies by product, generally lower than pure PS | Good swelling in diverse solvents, improved solvation compared to PS, good mechanical stability.[8][9] | Potential for lower loading capacity than PS resins, less hydrophilic than 100% PEG resins.[5] |

| Resin Swelling Properties in Common SPPS Solvents (mL/g) | | --- | DMF | DCM | NMP | Water | | ChemMatrix® | ~5.5 | ~5.0 | ~5.5 | ~4.0 | | TentaGel® S | ~4.0 | ~2.5 | ~4.0 | ~2.0 | | Polystyrene (PS) | ~4.5 | ~5.0 | ~4.5 | <1.0 |

Data compiled from multiple sources and represent typical values. Actual swelling can vary based on the specific resin product and conditions.[5][7][8] A good solvent for SPPS should generally provide a swelling volume of >4.0 mL/g.[8][9]

Experimental Protocols

General Workflow for SPPS with Pseudoproline Dipeptides

The following diagram illustrates the general workflow for solid-phase peptide synthesis incorporating pseudoproline dipeptides.

Caption: General workflow for Fmoc-SPPS incorporating pseudoproline dipeptides.

Detailed Protocol: Manual Synthesis of a Model Peptide on ChemMatrix® Resin

This protocol outlines the manual synthesis of a hypothetical 15-mer peptide containing a pseudoproline dipeptide on Rink Amide ChemMatrix® resin.

Materials:

-

Rink Amide ChemMatrix® resin (loading ~0.5 mmol/g)

-

Fmoc-protected amino acids

-

Fmoc-Xaa-Yaa(ΨPro)-OH pseudoproline dipeptide

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

N,N'-Diisopropylethylamine (DIPEA)

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water (HPLC grade)

-

Cold diethyl ether

-

SPPS reaction vessel (fritted syringe)

Procedure:

-

Resin Swelling:

-

Place 100 mg of Rink Amide ChemMatrix® resin (~0.05 mmol) in a 5 mL fritted syringe.

-

Add 2 mL of DMF and gently agitate for 1-2 hours to allow for complete swelling.

-

Drain the DMF.

-

-

Fmoc Deprotection:

-

Add 2 mL of 20% piperidine in DMF to the resin.

-

Agitate for 3 minutes, then drain.

-

Add another 2 mL of 20% piperidine in DMF and agitate for 10 minutes.

-

Drain the solution.

-

-

Washing:

-

Wash the resin thoroughly with DMF (5 x 2 mL for 1 minute each) to remove all traces of piperidine.

-

Perform a Kaiser test to confirm the presence of a free primary amine (will be negative for the first coupling to a secondary amine of a pseudoproline).[10]

-

-

Amino Acid Coupling (for standard amino acids):

-

In a separate vial, dissolve Fmoc-amino acid (0.25 mmol, 5 eq.), HBTU (0.25 mmol, 5 eq.), and DIPEA (0.5 mmol, 10 eq.) in 1 mL of DMF.

-

Add the activation mixture to the resin.

-

Agitate for 1-2 hours at room temperature.

-

Drain the coupling solution.

-

-

Pseudoproline Dipeptide Coupling:

-

Follow the same procedure as for standard amino acid coupling, using the Fmoc-Xaa-Yaa(ΨPro)-OH dipeptide.

-

-

Washing:

-

Wash the resin with DMF (3 x 2 mL for 1 minute each).

-

Perform a Kaiser test to confirm complete coupling (a negative test indicates no remaining free primary amine). If the test is positive, repeat the coupling step.

-

-

Repeat Synthesis Cycle:

-

Repeat steps 2-6 for each amino acid in the sequence.

-

-

Final Deprotection and Washing:

-

After the final coupling, perform a final Fmoc deprotection (step 2).

-

Wash the resin with DMF (5 x 2 mL), followed by DCM (3 x 2 mL).

-

Dry the resin under vacuum for at least 1 hour.

-

-

Cleavage and Global Deprotection:

-

Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5).

-

Add 2 mL of the cleavage cocktail to the dried resin.

-

Agitate at room temperature for 2-3 hours. This step also cleaves the oxazolidine ring of the pseudoproline, regenerating the native Ser or Thr residue.

-

Drain the TFA solution containing the cleaved peptide into a centrifuge tube.

-

-

Peptide Precipitation and Purification:

-

Add 10 mL of cold diethyl ether to the TFA solution to precipitate the crude peptide.

-

Centrifuge for 5 minutes, decant the ether.

-

Wash the peptide pellet with cold ether twice.

-

Dry the crude peptide pellet under vacuum.

-

Dissolve the peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify by reverse-phase HPLC.

-

Confirm the identity of the purified peptide by mass spectrometry.

-

Signaling Pathways and Logical Relationships

The decision-making process for employing pseudoproline dipeptides and selecting an appropriate resin can be visualized as follows:

Caption: Decision pathway for using pseudoproline dipeptides and advanced resins.

Conclusion

The combination of pseudoproline dipeptides with hydrophilic, high-swelling resins like ChemMatrix® and PEG-grafted polystyrene offers a powerful and synergistic strategy to overcome the challenges associated with the synthesis of difficult peptides. By disrupting on-resin aggregation and providing a more "solution-like" environment for the growing peptide chain, these methods lead to significantly improved crude peptide purity and overall synthesis success. The protocols and data presented here provide a guide for researchers to effectively implement these advanced techniques in their peptide synthesis workflows.

References

- 1. investigacion.unirioja.es [investigacion.unirioja.es]

- 2. researchgate.net [researchgate.net]

- 3. chempep.com [chempep.com]

- 4. Incorporation of pseudoproline derivatives allows the facile synthesis of human IAPP, a highly amyloidogenic and aggregation-prone polypeptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ChemMatrix® Resin for solid phase peptide synthesis [sigmaaldrich.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. biotage.com [biotage.com]

- 8. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]

- 9. cris.unibo.it [cris.unibo.it]

- 10. luxembourg-bio.com [luxembourg-bio.com]

Application Notes and Protocols for the Synthesis of Amyloid Beta Peptide Using Fmoc-Trp(Boc)-Ser(Psi(Me,Me)pro)-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chemical synthesis of amyloid beta (Aβ) peptides, particularly the highly amyloidogenic Aβ1-42, is a significant challenge in Alzheimer's disease research.[1] The inherent hydrophobicity and propensity of Aβ to aggregate during solid-phase peptide synthesis (SPPS) often lead to low yields and purity.[2][3] A key strategy to overcome these "difficult sequence" issues is the incorporation of pseudoproline dipeptides.[3][4] These building blocks introduce a temporary "kink" in the peptide backbone, disrupting the inter- and intra-chain hydrogen bonding that leads to on-resin aggregation.[4]

This document provides detailed application notes and protocols for the synthesis of Aβ peptides utilizing the pseudoproline dipeptide Fmoc-Trp(Boc)-Ser(Psi(Me,Me)pro)-OH . The use of this dipeptide at the Trp-Ser motif is designed to significantly improve the efficiency and outcome of the synthesis. The tert-butyloxycarbonyl (Boc) protecting group on the tryptophan indole (B1671886) side chain is crucial for preventing unwanted side reactions during peptide cleavage from the resin.[5][6]

Advantages of Using this compound

The incorporation of this pseudoproline dipeptide offers several advantages over standard Fmoc-SPPS:

-

Increased Yield: By mitigating on-resin aggregation, the accessibility of the N-terminus for coupling is improved, leading to higher crude peptide yields.

-

Enhanced Purity: Reduced aggregation results in fewer deletion sequences and other impurities, simplifying the purification process.

-

Improved Solubility: The disruption of secondary structures can also enhance the solubility of the protected peptide, further aiding in synthesis and handling.

-

Facilitated Synthesis of Long Peptides: Pseudoproline dipeptides are particularly effective in the synthesis of long and complex peptides like Aβ1-42.

Data Presentation

The following table summarizes representative quantitative data comparing standard Fmoc-SPPS with a pseudoproline-assisted strategy for the synthesis of Aβ1-42.

| Synthesis Strategy | Crude Yield (%) | Purity (%) | Reference |

| Standard Fmoc/tBu SPPS | 33 | < 90 | [7] |

| Fmoc/tBu SPPS with Pseudoprolines | 57 | > 92 | [7] |

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of Aβ1-42

This protocol outlines the manual synthesis of Aβ1-42 on a 0.1 mmol scale using a ChemMatrix resin.

Materials:

-

Fmoc-Ala-Wang resin or a suitable PEG-based resin (e.g., ChemMatrix)

-

Fmoc-protected amino acids, including Fmoc-Trp(Boc)-OH

-

This compound

-

Coupling reagents: HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HBTU/HOBt

-

Base: DIPEA (N,N-diisopropylethylamine) or N-methylmorpholine (NMM)

-

Fmoc deprotection solution: 20% piperidine (B6355638) in DMF (v/v)

-

Solvents: DMF (N,N-dimethylformamide), DCM (dichloromethane), Methanol

-

Washing solvent: DMF

-

Capping reagent (optional): Acetic anhydride/DIPEA in DMF

Workflow Diagram:

Caption: General workflow for Fmoc solid-phase peptide synthesis.

Procedure:

-

Resin Swelling: Swell the resin in DMF for 1-2 hours in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc group from the resin-bound amino acid by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.

-

Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and by-products.

-

Amino Acid Coupling:

-

For standard amino acids: Pre-activate a 4-fold excess of the Fmoc-amino acid with a 3.9-fold excess of HATU and a 6-fold excess of DIPEA in DMF for 2-5 minutes. Add the activated amino acid solution to the resin and couple for 1-2 hours.

-

For This compound : Use the same coupling procedure as for standard amino acids, ensuring complete dissolution of the dipeptide.

-

-

Washing: Wash the resin with DMF (5-7 times) to remove excess reagents.

-

Repeat: Repeat steps 2-5 for each amino acid in the Aβ1-42 sequence. A Kaiser test can be performed to monitor the completion of each coupling step.

-

Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).

-

Final Washing: Wash the resin with DMF, followed by DCM, and dry the resin under vacuum.

Peptide Cleavage and Deprotection

Materials:

-

Cleavage cocktail: Trifluoroacetic acid (TFA) / triisopropylsilane (B1312306) (TIS) / water (95:2.5:2.5, v/v/v)

-

Cold diethyl ether

Procedure:

-

Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per 0.1 mmol of resin).

-

Gently agitate the mixture at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the filtrate to a 50 mL tube of cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Purification by High-Performance Liquid Chromatography (HPLC)

The high hydrophobicity of Aβ peptides makes purification challenging. A tailored HPLC protocol is essential for obtaining high-purity material.[8]

Workflow Diagram:

Caption: Workflow for the purification of synthetic amyloid beta peptide.

Instrumentation and Columns:

-

Preparative and analytical HPLC system

-

Column: A C4, C8, or polymeric (e.g., PLRP-S) reversed-phase column is recommended. A C18 column can also be used, potentially with heating to improve peak shape.[9]

Mobile Phases:

-

Acidic Conditions:

-

Buffer A: 0.1% TFA in water

-

Buffer B: 0.1% TFA in acetonitrile

-

-

Basic Conditions (recommended to reduce aggregation): [8]

-

Buffer A: 20 mM Ammonium Hydroxide (NH4OH) in water

-

Buffer B: 80% acetonitrile, 20% water, 20 mM NH4OH

-

Procedure:

-

Sample Preparation: Dissolve the crude peptide in a suitable solvent. For basic HPLC, 0.1% NH4OH is a good choice.[10] For acidic HPLC, a minimal amount of formic acid or hexafluoroisopropanol (HFIP) may be needed, followed by dilution in Buffer A.

-

Purification:

-

Equilibrate the preparative column with the starting mobile phase conditions (e.g., 95% A, 5% B).

-

Inject the dissolved crude peptide.

-

Apply a linear gradient of Buffer B to elute the peptide. A typical gradient might be 5-65% Buffer B over 60 minutes.

-

Monitor the elution at 214 nm and 280 nm.

-

-

Fraction Collection: Collect fractions corresponding to the major peptide peak.

-

Purity Analysis: Analyze the collected fractions using analytical HPLC with a similar gradient to confirm purity.

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide as a fluffy white powder.

Characterization by Mass Spectrometry

Instrumentation:

-

MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight) or ESI-MS (Electrospray Ionization Mass Spectrometry)

Procedure:

-

Prepare a sample of the purified peptide by dissolving a small amount in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).

-

For MALDI-TOF, co-crystallize the peptide solution with a suitable matrix (e.g., sinapinic acid) on the target plate.

-

Acquire the mass spectrum in the appropriate mass range for Aβ1-42 (expected monoisotopic mass: ~4514.1 Da).

-

Confirm that the observed mass corresponds to the theoretical mass of the desired peptide.[1][11]

Logical Relationships in Aβ Synthesis

Caption: The relationship between the Aβ synthesis challenge and the pseudoproline solution.

References

- 1. A mass spectrometric approach for characterization of amyloid-β aggregates and identification of their post-translational modifications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Tailored HPLC Purification Protocol That Yields High-purity Amyloid Beta 42 and Amyloid Beta 40 Peptides, Capable of Oligomer Formation. [escholarship.org]

- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 4. youtube.com [youtube.com]

- 5. Fmoc-Trp(Boc)-OH synthesis - chemicalbook [chemicalbook.com]

- 6. shop.bachem.com [shop.bachem.com]

- 7. Efficient synthesis and characterisation of the amyloid beta peptide, Aβ 1–42 , using a double linker system - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB02929F [pubs.rsc.org]

- 8. A Tailored HPLC Purification Protocol That Yields High-purity Amyloid Beta 42 and Amyloid Beta 40 Peptides, Capable of Oligomer Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Three Decades of Amyloid Beta Synthesis: Challenges and Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Application of Pseudoproline Dipeptides in the Synthesis of Human Amylin: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human amylin, also known as Islet Amyloid Polypeptide (IAPP), is a 37-amino acid peptide hormone co-secreted with insulin (B600854) by the β-cells of the pancreas. It plays a role in glycemic regulation by slowing gastric emptying and promoting satiety. However, human amylin has a high propensity to aggregate and form amyloid fibrils, a characteristic implicated in the pathogenesis of type 2 diabetes. This inherent tendency for aggregation poses a significant challenge to its chemical synthesis by standard solid-phase peptide synthesis (SPPS) methods. Conventional Fmoc-SPPS of human amylin often results in poor yields and low purity due to on-resin aggregation of the growing peptide chain, leading to incomplete coupling and deprotection steps.

Pseudoproline dipeptides have emerged as a powerful tool to overcome these synthetic challenges. These specialized dipeptide building blocks, derived from serine or threonine, introduce a temporary "kink" in the peptide backbone. This structural disruption effectively hinders the formation of inter-chain β-sheets, the primary cause of aggregation during SPPS. The oxazolidine (B1195125) ring of the pseudoproline moiety is stable during the synthesis but is readily cleaved under standard trifluoroacetic acid (TFA) conditions, regenerating the native peptide sequence. The use of pseudoproline dipeptides has been shown to dramatically improve the yield and purity of synthetic human amylin, making this once "difficult" peptide readily accessible for research and therapeutic development.[1][2][3][4][5]

Mechanism of Action of Pseudoproline Dipeptides

The primary function of pseudoproline dipeptides is to disrupt the formation of secondary structures, particularly β-sheets, which are responsible for peptide aggregation during SPPS.[1][2] The oxazolidine ring system of the pseudoproline creates a proline-like kink in the peptide backbone. This conformational constraint favors a cis-amide bond, which disrupts the regular hydrogen bonding patterns required for β-sheet formation. By preventing aggregation, the growing peptide chain remains well-solvated and accessible for efficient coupling and deprotection reactions, leading to higher synthesis yields and purer crude products.[1][6]

Quantitative Data Summary

The incorporation of pseudoproline dipeptides into the synthesis of human amylin leads to a significant improvement in both yield and purity compared to standard Fmoc-SPPS methods. While conventional approaches often yield only trace amounts of the desired peptide, the pseudoproline strategy enables the successful synthesis of the full-length 37-amino acid peptide.[2][3][4]

| Synthesis Strategy | Crude Product Purity | Purified Yield | Reference |

| Standard Fmoc-SPPS | Highly heterogeneous mixture of truncated peptides | Traces or negligible | [2][3][4][5] |

| Fmoc-SPPS with Pseudoproline Dipeptides | Excellent quality, major component is the desired peptide | 10-30% of theoretical maximum | [1] |

| Fmoc-SPPS with Pseudoproline Dipeptides (100 µmol scale) | - | 20 mg (oxidized product) | [7][8] |

Experimental Protocols

Materials

-

Resin: Fmoc-Rink Amide MBHA resin

-

Amino Acids: Standard Fmoc-protected amino acids

-

Pseudoproline Dipeptides:

-

Fmoc-Ala-Thr(ψMe,Mepro)-OH

-

Fmoc-Ser-Ser(ψMe,Mepro)-OH

-

Fmoc-Leu-Ser(ψMe,Mepro)-OH

-

-

Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) / N-Methylmorpholine (NMM)

-

Deprotection Solution: 20% (v/v) piperidine (B6355638) in dimethylformamide (DMF)

-

Solvents: DMF, N-methyl-2-pyrrolidone (NMP), Dichloromethane (DCM)

-

Cleavage Cocktail: 92.5% Trifluoroacetic acid (TFA), 2.5% triisopropylsilane (B1312306) (TIS), 2.5% 3,6-Dioxa-1,8-octanedithiol (DODT), and 2.5% water[9]

-

Oxidation Reagent: Thallium(III) trifluoroacetate (B77799) or air oxidation (in DMSO)

-

Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) system with a C18 or C4 column.

Synthesis Workflow

Step-by-Step Protocol

-

Resin Preparation: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes in the reaction vessel of an automated peptide synthesizer.

-

Automated Solid-Phase Peptide Synthesis (SPPS): Perform the synthesis on a 0.1 mmol scale.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.

-

Washing: Wash the resin thoroughly with DMF to remove excess piperidine.

-

Coupling:

-

For standard amino acids, use a 5-fold excess of Fmoc-amino acid activated with HBTU or HCTU/NMM in DMF. Allow the coupling reaction to proceed for at least 45-120 minutes. Double coupling is recommended for β-branched amino acids (Thr, Val, Ile) and for residues immediately following a pseudoproline dipeptide.[5][9]

-

For the incorporation of pseudoproline dipeptides at positions A8-T9, S19-S20, and L27-S28, use the corresponding Fmoc-protected pseudoproline dipeptide (e.g., Fmoc-Ala-Thr(ψMe,Mepro)-OH).[5] The coupling time for pseudoproline dipeptides should be extended to 3 hours.[1]

-

-

Washing: Wash the resin with DMF to remove excess reagents.

-

Repeat: Repeat the deprotection, coupling, and washing cycles until all 37 residues of the human amylin sequence are assembled.

-

-

Cleavage and Deprotection:

-

After completion of the synthesis, wash the peptide-resin with DCM and dry it under vacuum.

-

Treat the resin with the cleavage cocktail (TFA/TIS/DODT/water) for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups.[9]

-

Filter the resin and collect the filtrate. Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the crude peptide under vacuum.

-

-

Disulfide Bond Formation:

-

Dissolve the crude linear peptide in 100% dimethyl sulfoxide (B87167) (DMSO) at a concentration of 1-2 mg/mL and stir at room temperature for 24-48 hours to facilitate air oxidation and the formation of the Cys2-Cys7 disulfide bridge.[7]

-

Alternatively, for a faster on-resin cyclization, use a mild oxidant like Thallium(III) trifluoroacetate before cleavage.

-

-

Purification:

-

Dissolve the crude oxidized peptide in a minimal amount of a solvent such as 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) or 20% acetic acid.[9][10]

-

Purify the peptide by RP-HPLC using a preparative C18 or C4 column with a water/acetonitrile gradient containing 0.1% TFA.[1]

-

Collect the fractions containing the desired product.

-

-

Characterization and Lyophilization:

-

Confirm the identity and purity of the synthetic human amylin using mass spectrometry (e.g., MALDI-TOF or ESI-MS).

-